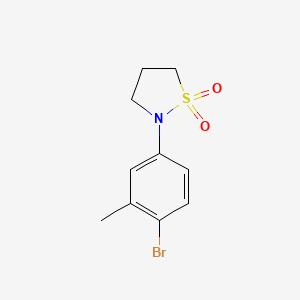

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

CAS No.: 1016860-62-0

Cat. No.: VC2099460

Molecular Formula: C10H12BrNO2S

Molecular Weight: 290.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016860-62-0 |

|---|---|

| Molecular Formula | C10H12BrNO2S |

| Molecular Weight | 290.18 g/mol |

| IUPAC Name | 2-(4-bromo-3-methylphenyl)-1,2-thiazolidine 1,1-dioxide |

| Standard InChI | InChI=1S/C10H12BrNO2S/c1-8-7-9(3-4-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | ZVJDZMGIZMQYIC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)N2CCCS2(=O)=O)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)N2CCCS2(=O)=O)Br |

Introduction

Chemical Identity and Structural Characteristics

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide belongs to the class of heterocyclic compounds containing a five-membered isothiazolidine ring system with sulfonyl functionality. The compound features a 4-bromo-3-methylphenyl group attached to the nitrogen atom of the isothiazolidine ring. This molecular structure contains several key functional elements that contribute to its chemical behavior and reactivity . The isothiazolidine core is a saturated five-membered ring containing nitrogen and sulfur atoms, with the sulfur atom further oxidized to form a sulfone group (1,1-dioxide) .

The compound is also known by several synonyms in chemical databases and literature, including N-(4-Bromo-3-methylphenyl)-1,3-propanesultam, 2-(4-bromo-3-methylphenyl)-1,2-thiazolidine 1,1-dioxide, and 2-(4-Bromo-3-methylphenyl)isothiazolidine-1,1-dioxide . Its Chemical Abstracts Service (CAS) registry number is 1016860-62-0, which serves as a unique identifier in chemical databases .

Structural Formula and Representation

The molecular formula of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is C₁₀H₁₂BrNO₂S, representing the exact atomic composition of the compound . The structure comprises an aromatic ring with bromo and methyl substituents at the para and meta positions, respectively, connected to a saturated isothiazolidine ring system containing a sulfonyl group. The InChI (International Chemical Identifier) representation, which provides a standardized method to encode the molecular structure, is 1S/C10H12BrNO2S/c1-8-7-9(3-4-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 .

Physical and Chemical Properties

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide possesses distinct physical and chemical properties that determine its behavior in various chemical environments. The compound has a molecular weight of 290.18 g/mol, which is computed based on its atomic composition . This moderate molecular weight contributes to its relatively low volatility compared to smaller organic molecules.

Computed Physicochemical Properties

Various computational models have been used to predict the physicochemical properties of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, providing valuable insights into its behavior in biological and chemical systems. The compound has an XLogP3-AA value of 2.3, indicating moderate lipophilicity . This property suggests that the compound has a balanced distribution between hydrophilic and hydrophobic phases, which may influence its absorption and distribution in biological systems.

The rotatable bond count, which is an indicator of molecular flexibility, is reported as 1 . This relatively low value suggests that the compound has limited conformational flexibility, which may affect its ability to interact with biological receptors. The exact mass of the compound is 288.97721 Da, which is useful for its identification in mass spectrometric analyses .

Table 1: Computed Physicochemical Properties of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 290.18 g/mol | |

| XLogP3-AA | 2.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 288.97721 Da |

Synthetic Methods and Preparation

Specific Synthesis Procedure

Based on the general procedures reported for similar compounds, the synthesis of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide might involve the reaction of a suitable 2,3-dihydroisothiazole 1,1-dioxide precursor with 4-bromo-3-methylaniline or its derivatives under appropriate conditions. The literature suggests that such reactions can be performed in solvents like methanol, with catalytic amounts of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

A general procedure for similar compounds involves dissolving the appropriate 2,3-dihydroisothiazole 1,1-dioxide precursor in dry methanol, adding catalytic DBU (approximately 10 mol%), and introducing the corresponding arylamine (1.5 equivalents) . The reaction mixture is typically heated at 60°C for several hours, followed by dilution, filtration through silica, and concentration to obtain the desired isothiazolidine 1,1-dioxide product .

| Category | Information | Reference |

|---|---|---|

| GHS Pictogram | GHS07 | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | |

| Key Precautions | P261, P264, P280, P305+P351+P338 |

Structure-Activity Relationships and Related Compounds

Structural Analogs

The chemical literature contains information on several structural analogs of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, which provide insights into the structure-activity relationships of this class of compounds. One such analog is 2-(3-bromophenyl)isothiazolidine 1,1-dioxide (CAS: 71703-15-6), which differs from our target compound in the position of the bromine substituent (meta instead of para) and the absence of the methyl group .

Another related compound is 2-(3-amino-4-methylphenyl)isothiazolidine 1,1-dioxide (CAS: 889940-53-8), which contains an amino group at the meta position instead of a bromine atom at the para position . This structural variation significantly alters the electronic properties of the aromatic ring and introduces hydrogen bond donor capabilities, potentially affecting the compound's interactions with biological targets.

Chemical Reactivity

The reactivity of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is largely determined by its functional groups. The bromine substituent on the aromatic ring represents a potential site for various coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings, which could allow for further functionalization of the molecule. The isothiazolidine 1,1-dioxide core contains a relatively nucleophilic nitrogen atom, which may participate in alkylation or acylation reactions under appropriate conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume